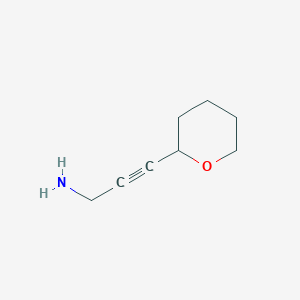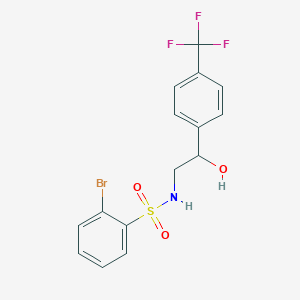![molecular formula C11H9BrN2O2S B2878496 2-{[1-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid CAS No. 851814-13-6](/img/structure/B2878496.png)
2-{[1-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[1-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid is an organic compound that features a bromophenyl group attached to an imidazole ring, which is further connected to a sulfanylacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions, which can include nickel-catalyzed addition to nitriles . The bromophenyl group can be introduced via a halogenation reaction, and the sulfanylacetic acid moiety can be attached through a thiol-ene reaction or similar methods .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors for the cyclization and halogenation steps, as well as optimized reaction conditions to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[1-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl-substituted imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-{[1-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-{[1-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, influencing their activity. The bromophenyl group can enhance the compound’s binding affinity and specificity, while the sulfanylacetic acid moiety can modulate its solubility and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-bromophenyl)-1H-imidazole: Lacks the sulfanylacetic acid moiety but shares the bromophenyl-imidazole core.
2-(4-chlorophenyl)-1H-imidazole: Similar structure with a chlorine atom instead of bromine.
2-(4-methylphenyl)-1H-imidazole: Contains a methyl group instead of bromine.
Uniqueness
2-{[1-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid is unique due to the presence of the sulfanylacetic acid moiety, which can impart additional chemical reactivity and biological activity compared to its analogs. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
2-[1-(4-bromophenyl)imidazol-2-yl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S/c12-8-1-3-9(4-2-8)14-6-5-13-11(14)17-7-10(15)16/h1-6H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEPFTNBRLCVMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=C2SCC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-2-[2-(phenylsulfanyl)-3-pyridinyl]-1,3-benzoxazole](/img/structure/B2878415.png)

![2-[(4-chlorophenyl)sulfanyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2878418.png)

![4-(4-(Trifluoromethoxy)phenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2878424.png)


![5-[({7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-(2-methylpropyl)-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2878431.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2878432.png)
![N-[(furan-2-yl)methyl]-N'-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide](/img/structure/B2878434.png)


